2,6-Diacetoxyanthracene
Description
2,6-Diacetoxyanthracene is an anthracene derivative functionalized with acetoxy (-OAc) groups at the 2- and 6-positions of the central aromatic ring. This substitution pattern significantly influences its electronic and optical properties, making it a candidate for applications in organic electronics, photovoltaics, and fluorescence-based sensors . The compound’s planar anthracene core allows for strong π-π stacking interactions, while the acetoxy groups enhance solubility in polar organic solvents compared to unsubstituted anthracene derivatives. Structural characterization via single-crystal X-ray diffraction reveals that the acetoxy substituents induce minor distortions in the anthracene backbone, with a mean deviation of 0.12 Å from planarity .
Properties
CAS No. |
13979-53-8 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(6-acetyloxyanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-5-3-13-8-16-10-18(22-12(2)20)6-4-14(16)7-15(13)9-17/h3-10H,1-2H3 |
InChI Key |
GQNCWHNLXFXJLD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC(=O)C |
Synonyms |
2,6-Diacetoxyanthracene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Optical Properties
Fluorescence and Absorption:
2,6-Diacetoxyanthracene exhibits a broad absorption peak at 380 nm (ε = 12,500 M⁻¹cm⁻¹) and emits blue fluorescence at 440 nm (quantum yield Φ = 0.45). In contrast:
- 2,6-Diacetoxy-3,7-dibromoanthracene (CAS 1397972-14-3) shows a redshifted absorption (398 nm, ε = 14,200 M⁻¹cm⁻¹) and emission (465 nm, Φ = 0.38) due to bromine’s heavy-atom effect, which enhances spin-orbit coupling but reduces fluorescence efficiency .
- 2,6-Bis(trifluoroacetoxy)anthracene absorbs at 372 nm (ε = 11,800 M⁻¹cm⁻¹) and emits at 430 nm (Φ = 0.52). The electron-withdrawing trifluoroacetoxy groups stabilize the excited state, increasing quantum yield .
Table 1: Optical Properties Comparison
| Compound | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ |
|---|---|---|---|---|
| 2,6-Diacetoxyanthracene | 380 | 12,500 | 440 | 0.45 |
| 2,6-Diacetoxy-3,7-dibromoanthracene | 398 | 14,200 | 465 | 0.38 |
| 2,6-Bis(trifluoroacetoxy)anthracene | 372 | 11,800 | 430 | 0.52 |
Data sourced from UV-Vis and emission spectra in supplementary materials and Hoffman Fine Chemicals .
Electrochemical Behavior
Cyclic voltammetry reveals that 2,6-diacetoxyanthracene has a HOMO level of -5.8 eV and LUMO of -2.9 eV, indicative of moderate electron-donating capacity. Comparatively:
- 2,6-Dipivaloyloxyanthracene (2,6-DPA), a non-fluorinated analog, shows a lower HOMO (-5.6 eV) and LUMO (-2.7 eV) due to weaker electron-withdrawing effects of pivaloyloxy groups .
- Fluorinated derivatives (e.g., 2,6-bis(heptafluorobutyryloxy)anthracene) exhibit deeper HOMO levels (-6.2 eV) and wider bandgaps, enhancing stability in oxidative environments .
Table 2: Electrochemical Parameters
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|
| 2,6-Diacetoxyanthracene | -5.8 | -2.9 | 2.9 |
| 2,6-DPA | -5.6 | -2.7 | 2.9 |
| 2,6-Bis(heptafluorobutyryloxy)anthracene | -6.2 | -3.1 | 3.1 |
Energy levels derived from cyclic voltammetry (Figure S14) and referenced diagrams .
Thermal and Solubility Characteristics
2,6-Diacetoxyanthracene decomposes at 285°C, with solubility in chloroform (25 mg/mL) and acetone (18 mg/mL). In contrast:
- Brominated analogs (e.g., 2,6-diacetoxy-3,7-dibromoanthracene) exhibit lower solubility (≤10 mg/mL in chloroform) due to increased molecular weight (452.10 g/mol) and halogen-induced crystallinity .
- Fluorinated derivatives display superior thermal stability (decomposition >300°C) but require fluorinated solvents (e.g., hexafluorobenzene) for dissolution .
Key Research Findings and Implications
- The acetoxy group’s balance of solubility and electronic modulation makes 2,6-diacetoxyanthracene a versatile scaffold for optoelectronic materials. Its fluorescence efficiency outperforms brominated analogs but lags behind fluorinated derivatives .
- Structural modifications (e.g., bromination) trade solubility for enhanced absorption cross-sections, suggesting tailored applications in light-harvesting systems .
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